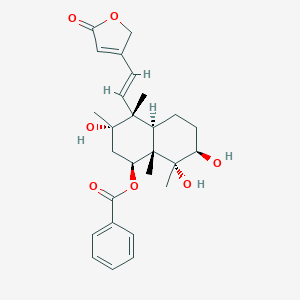

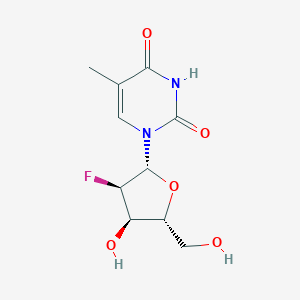

2'-Deoxy-2'-fluorothymidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2'-Deoxy-2'-fluorothymidine and related compounds typically involves nucleophilic fluorination reactions. For example, the automated synthesis of 3'-deoxy-3'-[18F]fluorothymidine (18F-FLT), a closely related compound, is performed using a two-step reaction procedure, including the nucleophilic fluorination of precursor molecules followed by hydrolysis of the protecting group (Yan He-ping, 2008). Another approach involves the use of protic solvents like t-butanol for the nucleophilic fluorination, which has been shown to significantly improve the radiochemical yield of the synthesis (Sang Ju Lee et al., 2007).

Molecular Structure Analysis

The molecular structure of 2'-Deoxy-2'-fluorothymidine derivatives, such as 2'-deoxy-2'-fluorocytidine and 2'-deoxy-2'-fluorouridine, has been elucidated through X-ray crystallography. These analyses reveal the conformation of the molecules and how the fluorine atom influences the overall structure (C. Marck et al., 1982).

Chemical Reactions and Properties

The introduction of the fluorine atom in 2'-Deoxy-2'-fluorothymidine significantly affects its chemical reactivity and interactions with enzymes. For example, 5-Fluoro-2'-deoxyuridylate, a related compound, forms a covalent complex with thymidylate synthetase, demonstrating the potential for specific enzyme inhibition (D. Santi & C. McHenry, 1972).

Aplicaciones Científicas De Investigación

Summary of the Application

2’-Deoxy-2’-[^18F]fluorothymidine ([^18F]FT) is used as a substrate for the Herpes simplex thymidine kinase (HSV-TK) reporter gene in gene therapy. It is highly selective for HSV-TK relative to mammalian TK, making it of interest as a gene therapy reporter probe .

Methods of Application

[^18F]FT is prepared via the SN2 displacement of nosyl on 3-tert-butoxycarbonyl-1-(3’,5’-di-O-benzoyl-2’-O-p-nitrophenylsulfonyl- β-D-arabinofuranosyl)thymine by [^18F]fluoride anion, followed by deprotection .

Results or Outcomes

The study did not provide specific quantitative data or statistical analyses in the search results .

2. Tumor Imaging

Summary of the Application

2-Deoxy-2-[^18F]fluoro-d-mannose ([^18F]FDM), a stereoisomer of 18F-FDG and an 18F-labeled mannose derivative, has been found to accumulate in tumors to the same extent as 18F-FDG, with less uptake in the brain and faster clearance from the blood .

Methods of Application

[^18F]FDM is synthesized using a practical method based on an 18F-nucleophilic substitution (SN2) reaction .

Results or Outcomes

[^18F]FDM injected into tumor-bearing rats showed greater uptake in tumors (2.17 ± 0.32 percentage injected dose per gram [%ID/g]) than in the brain (1.42 ± 0.10 %ID/g) at 60 min after injection . PET studies also revealed the tumor uptake of [^18F]FDM (quasi–standardized uptake value, 2.83 ± 0.22) to be the same as that of 18F-FDG (2.40 ± 0.30), but the brain uptake of [^18F]FDM (1.89 ± 0.13) was ≈30% lower than that of 18F-FDG (2.63 ± 0.26) .

Safety And Hazards

When handling 2’-Deoxy-2’-fluorothymidine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

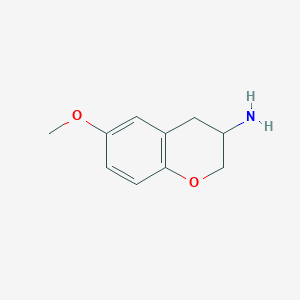

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJCSTXCAQSSJ-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924276 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluorothymidine | |

CAS RN |

122799-38-6 | |

| Record name | 2'-Fluorothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122799386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.